molecular formula C5H9NO B3240063 3-Azabicyclo[3.1.0]hexan-6-ol CAS No. 1427358-65-3

3-Azabicyclo[3.1.0]hexan-6-ol

Cat. No.: B3240063
CAS No.: 1427358-65-3
M. Wt: 99.13 g/mol
InChI Key: RZLJAMZKKBGBBS-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexan-6-ol is a heterocyclic compound containing a nitrogen atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexan-6-ol typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes ruthenium (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation using ruthenium (II) catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.1.0]hexan-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions typically involve nucleophiles like halides or amines in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, it acts as an intermediate that modifies the activity of viral proteases, thereby inhibiting viral replication. The compound’s bicyclic structure allows it to fit into the active sites of these enzymes, blocking their function and preventing the virus from replicating .

Comparison with Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but contains additional methyl groups, which can influence its reactivity and applications.

    3-Azabicyclo[3.1.0]hexane: Lacks the hydroxyl group present in 3-Azabicyclo[31

Uniqueness: 3-Azabicyclo[3.1.0]hexan-6-ol is unique due to the presence of the hydroxyl group, which enhances its solubility and reactivity compared to its analogs. This functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-3-1-6-2-4(3)5/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLJAMZKKBGBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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